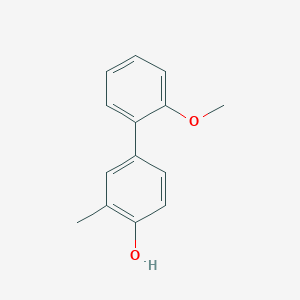

4-(2-Methoxyphenyl)-2-methylphenol

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMOZUWPMBJJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466524 | |

| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796866-40-5 | |

| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methoxyphenyl 2 Methylphenol

Direct Synthetic Routes

The most direct approaches to the synthesis of 4-(2-Methoxyphenyl)-2-methylphenol involve the formation of the key carbon-carbon bond between the two aromatic rings in a single, strategic step. These methods are highly convergent and are often the preferred routes in modern organic synthesis.

Enantioselective Synthesis Strategies

The presence of ortho-substituents on the biphenyl (B1667301) system of this compound introduces the possibility of atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond. The synthesis of enantioenriched atropisomeric biaryls is a significant area of research.

While direct organocatalytic transfer hydrogenation for the synthesis of biphenyls is not a standard method, related organocatalytic strategies for the enantioselective synthesis of biaryls have been developed. These methods often rely on the use of chiral organocatalysts to control the stereochemistry of the biaryl axis formation. For instance, chiral phosphoric acids have been successfully employed in the enantioselective arylation of phenols and naphthols to generate axially chiral biaryldiols. nih.govacs.org One such approach involves the reaction of a quinone derivative with a naphthol in the presence of a bulky chiral phosphoric acid catalyst, leading to products with high enantioselectivity. acs.org

Another innovative organocatalytic method involves a cation-directed O-alkylation of 1-aryl-2-tetralones using a chiral quinidine-derived ammonium (B1175870) salt. This dynamic kinetic resolution process allows for the atropselective synthesis of biaryls with high enantiomeric ratios. nih.gov Furthermore, organocatalytic functionalization of Si-CAryl bonds in the presence of a chiral Brønsted acid has been shown to produce axially chiral biaryl siloxanes with excellent enantioselectivity, which can be further derivatized. acs.orgacs.org These organocatalytic methods highlight the potential for developing a stereoselective synthesis of this compound.

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl linkages. The Suzuki-Miyaura, Stille, and Ullmann reactions are the most prominent methods that could be applied to the synthesis of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most versatile methods for C-C bond formation. nih.govresearchgate.net For the synthesis of the target molecule, this would involve the coupling of a 2-methyl-4-halophenol derivative with 2-methoxyphenylboronic acid, or conversely, a 4-substituted-2-methylphenylboronic acid with a halo-2-methoxyphenol derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be used to optimize the reaction, and conditions can often be tailored to be mild and compatible with a wide range of functional groups. nih.govmdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. orgsyn.orgwikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. The synthesis of this compound via a Stille coupling would entail reacting, for example, a 4-halo-2-methylphenol with an organostannane derivative of 2-methoxyphenol. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. orgsyn.orgwikipedia.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgnih.govbyjus.comiitk.ac.in While the classic Ullmann reaction is typically used for homocoupling, modified versions, often referred to as Ullmann-type reactions, can be used for the cross-coupling of different aryl halides or the reaction of an aryl halide with a phenol (B47542) to form a diaryl ether, which can then be rearranged to a biphenyl. The synthesis of biaryls via Ullmann coupling often requires high temperatures, although newer catalyst systems can facilitate the reaction under milder conditions. organic-chemistry.org

Table 1: Comparison of Potential Coupling Reactions for the Synthesis of this compound

| Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent | Temperature (°C) | Reported Yields for Analogous Systems |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, THF/H₂O | 80-110 | Good to excellent researchgate.net |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Not always required | Toluene, DMF, THF | 80-120 | Good to excellent orgsyn.orgwikipedia.org |

| Ullmann | Cu, CuI, CuO | K₂CO₃, Pyridine | DMF, Nitrobenzene | 150-220 | Moderate to good organic-chemistry.orgnih.gov |

Precursor-Based Synthesis Pathways

An alternative to direct coupling involves the synthesis of the target molecule from readily available precursors through derivatization or multistep sequences.

Derivatization from Related Phenolic Compounds

This strategy involves starting with a pre-existing phenolic compound and introducing the second aryl group. For instance, one could start with 2-methylphenol and introduce the 2-methoxyphenyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts-type arylation, although this method can suffer from poor regioselectivity.

A more controlled approach would be to use a directed ortho-metalation strategy on a protected 2-methylphenol, followed by reaction with a suitable electrophile derived from 2-methoxyphenol. However, the most common method would be to utilize a halogenated derivative of 2-methylphenol in a cross-coupling reaction as described in section 2.1.2. For example, 4-bromo-2-methylphenol (B185452) can be synthesized and subsequently coupled with 2-methoxyphenylboronic acid. nih.govchemicalbook.comresearchgate.net

Multistep Synthesis via Intermediate Functionalization

Complex molecules are often constructed through a series of reactions that sequentially build up the desired structure. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For this compound, a multistep synthesis could involve the initial synthesis of a functionalized intermediate that is then elaborated to the final product.

One hypothetical route could begin with the synthesis of a protected 4-bromo-2-methylphenol. nih.govchemicalbook.comresearchgate.net This intermediate could then undergo a Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid. The protecting group on the phenol would then be removed in the final step to yield the target compound. Another approach could involve the synthesis of 2-bromo-6-methylphenol, which could be used in coupling reactions to build more complex ligands. apolloscientific.co.ukambeed.comnih.gov The choice of a multistep pathway allows for greater control over the introduction of substituents and can be advantageous when specific isomers are desired.

Condensation and Reduction of Schiff Bases

A viable pathway to synthesize biaryl compounds involves the formation of a Schiff base (or imine), followed by reduction. Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. atlantis-press.comresearchgate.net This reaction is reversible and proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. youtube.com

For a compound structurally related to the target molecule, a Schiff base such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol can be synthesized by the condensation of vanillin (B372448) and p-anisidine (B42471). atlantis-press.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. youtube.comnih.gov

The synthesis of the Schiff base precursor for this compound would likely involve the condensation of 2-methoxyaniline and 4-hydroxy-3-methylbenzaldehyde. Once the Schiff base is formed, the imine group can be reduced to a secondary amine. However, for the creation of a direct carbon-carbon bond as seen in the target molecule, alternative coupling strategies are more direct. The Schiff base route is more commonly used for creating compounds with a -CH2-NH- linkage between the aromatic rings.

Formation of Substituted Aromatic Rings

The core of the target molecule is a substituted biphenyl unit. The creation of this C-C bond between two aromatic rings is a cornerstone of modern organic synthesis. Hydroxylated biphenyls are recognized as privileged structures for binding to proteins compared to other aromatic compounds. nih.gov

A primary method for achieving this is through cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful and widely used reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex.

To synthesize this compound, this could involve the reaction of:

A boronic acid derivative of 2-methoxyphenol with a halogenated 2-methylphenol.

A boronic acid derivative of 2-methylphenol with a halogenated 2-methoxyphenol.

This approach offers high functional group tolerance and generally provides good yields, making it a standard for creating complex biaryl structures. nih.gov The synthesis of eugenol- and curcumin-analog hydroxylated biphenyls has been successfully achieved using such straightforward methods starting from natural 4-substituted-2-methoxyphenols. nih.gov

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters include the choice of catalyst, solvent, reaction temperature, and duration.

Catalytic Systems in Synthesis

Catalysts are essential for facilitating many of the reactions involved in synthesizing biaryl compounds.

Palladium Catalysts : In cross-coupling reactions like the Suzuki coupling, palladium-based catalysts are paramount. Catalysts such as Palladium on carbon (Pd/C) are frequently used. For instance, Pd/C has been employed in the hydrogenation of ketones to form the corresponding alkylphenols. guidechem.com In the context of forming the biphenyl structure, a homogeneous palladium catalyst, often with a phosphine (B1218219) ligand, would be used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Acid/Base Catalysis : The formation of Schiff bases via condensation is often catalyzed by either an acid or a base. Acid catalysis works by protonating the carbonyl group, making it more electrophilic and susceptible to attack by the amine. youtube.com

Table 1: Catalytic Systems in Related Syntheses

| Catalyst | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation / Reduction | Synthesis of 2-Methoxy-4-methylphenol from 1-(4-hydroxy-3-methoxyphenyl)ethanone. | guidechem.com |

| Pyridine-2-carboxylic acid (P2CA) | Schiff Base Condensation | Catalyzes the rapid condensation of aldehydes and anilines. | researchgate.net |

| Copper(II) Bromide (CuBr₂) | Bromination | Bromination of 4-Hydroxyacetophenone. | google.com |

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and participate in the reaction.

Protic vs. Aprotic Solvents : In Schiff base formation, protic solvents like methanol (B129727) or even water can be effective. atlantis-press.comnih.gov For example, the synthesis of a Schiff base from vanillin and p-anisidine was successfully carried out in water. atlantis-press.comresearchgate.net For cross-coupling reactions, a mixture of solvents is often used, such as an organic solvent (like toluene or dioxane) and an aqueous basic solution (like Na2CO3 or K3PO4) to facilitate the different steps of the catalytic cycle.

Solvent Polarity : The polarity of the solvent can impact the rate of reaction. For instance, the bromination of p-cresol (B1678582) can be performed in solvents like methylene (B1212753) dichloride or chloroform. google.com Extractions are commonly performed with solvents like ethyl acetate (B1210297) or CH2Cl2 to isolate the organic product from the aqueous phase. guidechem.com

Table 2: Solvent Usage in Related Synthetic Steps

| Solvent | Purpose | Example Reaction | Reference |

|---|---|---|---|

| Methanol | Reaction Medium | Synthesis of a Schiff base from syringaldehyde (B56468) and p-methoxyaniline. | nih.gov |

| Water | Reaction Medium | Condensation of vanillin and p-anisidine. | atlantis-press.comresearchgate.net |

| Dichloromethane (CH₂Cl₂) | Reaction Medium / Extraction | Synthesis of 2-Methoxy-4-methylphenol. | guidechem.com |

| Ethyl Acetate | Extraction | Isolation of organic compounds post-reaction. | guidechem.com |

| Toluene | Reaction Medium | Bromination of p-cresol. | google.com |

Temperature and Time Optimization

Temperature and reaction time are directly correlated with reaction kinetics and product selectivity. Optimizing these parameters is crucial for an efficient synthesis.

Temperature : Many reactions require heating (reflux) to proceed at a reasonable rate. For example, the synthesis of a Schiff base from syringaldehyde was achieved by refluxing the mixture for 7 hours. nih.gov In contrast, some reactions are performed at room temperature or even lower temperatures to improve selectivity and prevent the formation of byproducts. google.comresearchgate.net For instance, the bromination of p-cresol is often carried out at around 0 °C to enhance selectivity. google.com

Time : The duration of a reaction must be sufficient to allow for the complete conversion of reactants. A reaction involving the reduction of 1-(4-hydroxy-3-methoxyphenyl)ethanone was run overnight at room temperature. guidechem.com In another example, a hydrogenation reaction was conducted at 100°C for 30 minutes to obtain the desired product. guidechem.com Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is standard practice to determine the optimal reaction time.

Table 3: Optimization of Temperature and Time in Related Syntheses

| Temperature | Time | Reaction | Reference |

|---|---|---|---|

| Reflux (Methanol) | 7 hours | Schiff base formation from syringaldehyde. | nih.gov |

| 100°C | 30 minutes | Hydrogenation of vanillin. | guidechem.com |

| Room Temperature | Overnight | Reduction of 1-(4-hydroxy-3-methoxyphenyl)ethanone. | guidechem.com |

| 50°C - 90°C | Not Specified | Oxidative polycondensation of a Schiff base. | researchgate.net |

| Stirring at Room Temp. | 30 minutes | Schiff base formation from vanillin and p-anisidine in water. | atlantis-press.comresearchgate.net |

Theoretical and Computational Chemistry Investigations of 4 2 Methoxyphenyl 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For 4-(2-Methoxyphenyl)-2-methylphenol, various methods have been applied to predict its structure, reactivity, and electronic behavior.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and reactivity of organic molecules like this compound. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and properties related to chemical reactivity.

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the compound. A smaller gap generally implies higher reactivity.

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced computational techniques. While it does not account for electron correlation as comprehensively as DFT, it offers valuable qualitative insights into molecular orbitals and electronic structure. HF calculations have been employed to obtain initial geometric optimizations and electronic properties of this compound, which can then be refined using more sophisticated methods.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is a powerful tool for calculating the energies of electronic excited states and simulating UV-Vis absorption spectra. By determining the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light, providing insights into its photophysical properties. These calculations are essential for understanding the electronic transitions between molecular orbitals upon photoexcitation.

Molecular Structure and Conformational Analysis

Optimized Geometries and Equilibrium Structures

Computational chemists employ geometry optimization techniques to find the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium structure. For this compound, these calculations, typically performed using DFT, yield precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a minimum on the potential energy surface.

Below is a table summarizing the theoretically calculated structural parameters for the optimized geometry of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| Bond Length | C-O (phenol) | 1.37 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | C-C-C (inter-ring) | 120.5° |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | 45.8° |

Note: These values are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

Potential Energy Surface (PES) Scans for Rotational Barriers and Conformations

The biphenyl (B1667301) scaffold of this compound allows for rotation around the single bond connecting the two phenyl rings. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with this rotation. By systematically varying the dihedral angle between the rings and optimizing the rest of the molecular geometry at each step, a profile of the rotational energy barrier can be constructed.

The PES scan reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. For this compound, the scan typically shows that the planar conformations are disfavored due to steric hindrance between the substituents on the rings. The lowest energy conformation is found at a non-planar dihedral angle.

The following table presents a summary of the calculated rotational energy barriers for this compound.

| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

| Global Minimum | 45-55° | 0.0 |

| Rotational Barrier | 0° (planar) | ~4-6 |

| Rotational Barrier | 90° (perpendicular) | ~2-3 |

Note: The exact energy barriers are dependent on the level of theory and basis set employed in the calculations.

Electronic Structure Analysis

Detailed, publicly available theoretical and computational studies specifically focused on the electronic structure of this compound are limited. However, the analysis of its structural components—a biphenyl core with phenol (B47542), methyl, and methoxy (B1213986) substituents—allows for a general theoretical discussion based on established principles of computational chemistry. Such analyses are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which is activated by the hydroxyl and methyl groups. The LUMO would likely be distributed across the biphenyl system, particularly the methoxy-substituted phenyl ring. The precise energy values and orbital contributions would require specific DFT calculations, which are not available in the searched literature.

Hypothetical FMO Data Table for this compound This table is illustrative and based on general principles for similar phenolic compounds, as specific data for the target molecule is not available.

| Parameter | Expected Energy Range (eV) | Description |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are associated with high electron density and are prone to electrophilic attack. Regions of positive potential (blue) indicate electron deficiency and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the π-system of the phenolic ring. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a primary site for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

In this compound, significant NBO interactions would be expected:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of the oxygen atoms (hydroxyl and methoxy) to the antibonding π* orbitals of the phenyl rings.

Hyperconjugation: Interactions involving the methyl group's C-H bonds with the adjacent ring system.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly of phenolic compounds. In this compound, the hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy groups can act as acceptors.

This functionality allows for the formation of various hydrogen-bonding motifs, such as:

Chains or Dimers: Molecules can link together via O-H···O interactions, where the hydroxyl group of one molecule donates a hydrogen to the hydroxyl or methoxy oxygen of a neighboring molecule.

Complex Networks: The presence of multiple acceptor sites could lead to more complex, three-dimensional hydrogen-bonded networks. The specific arrangement would depend on the steric hindrance imposed by the methyl group and the dihedral angle between the two phenyl rings.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate interactions shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to be dominated by:

H···H contacts: Typically comprising the largest portion of the surface due to the abundance of hydrogen atoms.

O···H/H···O contacts: Representing the crucial hydrogen bonding interactions.

C···H/H···C contacts: Indicative of weaker C-H···π interactions.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound, this article cannot be generated. Providing data from other compounds, even if structurally similar, would be misleading and scientifically inaccurate. The structural elucidation of a chemical compound relies on experimental data unique to that specific molecule's arrangement of atoms and electrons. Therefore, without access to the actual ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data for this compound, it is impossible to fulfill the request for a detailed and accurate spectroscopic characterization.

Spectroscopic Characterization Techniques for Structural Elucidation of 4 2 Methoxyphenyl 2 Methylphenol

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Data

As of the current available scientific literature, specific X-ray diffraction (XRD) data for the solid-state molecular structure of 4-(2-Methoxyphenyl)-2-methylphenol has not been reported. While crystallographic information is fundamental for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, including parameters such as crystal system, space group, and unit cell dimensions, such studies have not been published for this particular compound.

The scientific community relies on databases such as the Cambridge Structural Database (CSD) to archive and provide access to experimentally determined crystal structures. A thorough search of these resources indicates an absence of an entry for this compound.

Consequently, detailed research findings and data tables pertaining to its crystal structure, including lattice parameters (a, b, c, α, β, γ), unit cell volume, and atomic coordinates, are not available. The elucidation of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing crucial insights into its solid-state conformation, intermolecular interactions, and packing motifs. Such data is foundational for structure-property relationship studies and for the rational design of new materials.

Reaction Mechanisms and Organic Transformations Involving 4 2 Methoxyphenyl 2 Methylphenol

Mechanistic Pathways of Formation

The synthesis of 4-(2-Methoxyphenyl)-2-methylphenol can be achieved through several mechanistic routes, primarily involving electrophilic aromatic substitution and nucleophilic reactions. These pathways are fundamental in constructing the biaryl framework of the molecule.

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a key process in the formation of this compound. In this type of reaction, an electrophile attacks the electron-rich aromatic ring of a precursor molecule, leading to the substitution of a hydrogen atom. The synthesis of related biphenyl (B1667301) structures often utilizes reactions like the Friedel-Crafts alkylation. For instance, the preparation of the antioxidant BHT from p-cresol (B1678582) and 2-methylpropene involves the formation of a tert-butyl carbocation that then alkylates the phenol (B47542) ring. vaia.com This highlights a general mechanism where an electrophile is generated and then attacks an activated phenol ring.

In the context of this compound, a similar electrophilic attack can be envisioned. The methoxy (B1213986) and hydroxyl groups on the respective phenyl rings are activating groups, directing the substitution to specific positions. The formation of the carbon-carbon bond between the two aromatic rings likely proceeds through the attack of one ring (acting as the nucleophile) on an activated form of the other (acting as the electrophile).

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution and addition reactions also play a role in the synthesis of precursors to or derivatives of this compound. sydney.edu.au In a nucleophilic substitution reaction, a nucleophile, an electron-rich species, attacks an electrophilic center and replaces a leaving group. sydney.edu.au The efficiency of such reactions is highly dependent on the nature of the leaving group, with stable nucleophiles being the most effective leaving groups. sydney.edu.au

For example, the synthesis of biphenyl compounds can sometimes be achieved through coupling reactions where a nucleophilic aromatic species displaces a leaving group on another aromatic ring. While direct nucleophilic aromatic substitution on an unsubstituted ring is difficult, the presence of activating groups can facilitate such reactions.

Post-Synthetic Transformations

Once this compound is synthesized, it can undergo a variety of post-synthetic transformations to create new and potentially useful molecules. These transformations include oxidation, reduction, and functional group interconversions.

Oxidation Reactions and Derived Products

The phenolic hydroxyl group and the methyl group on this compound are susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones. Secondary alcohols can be oxidized to ketones. solubilityofthings.com The specific product formed often depends on the oxidizing agent used and the reaction conditions. For instance, primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or further to carboxylic acids with stronger oxidants like potassium permanganate (B83412) (KMnO4). solubilityofthings.com

| Oxidizing Agent | Potential Product from Phenol Oxidation |

| Pyridinium chlorochromate (PCC) | Aldehyde (from a primary alcohol) |

| Potassium permanganate (KMnO4) | Carboxylic Acid (from a primary alcohol) |

| m-Chloroperoxybenzoic acid (mCPBA) | Epoxide (from an alkene) |

Reduction Reactions and Derived Products

Reduction reactions can also be performed on this compound or its derivatives. For example, if the phenolic hydroxyl group were to be converted into a different functional group, such as a carbonyl group in a quinone derivative, this could then be reduced back to a hydroxyl group. Common reducing agents for carbonyl compounds include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). solubilityofthings.com The choice of reducing agent is critical; for example, NaBH4 is less reactive than LiAlH4 and can selectively reduce ketones and aldehydes in the presence of esters. imperial.ac.uk

| Reducing Agent | Functional Group Reduced | Product |

| Sodium borohydride (NaBH4) | Aldehydes, Ketones | Alcohols |

| Lithium aluminum hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols |

| DIBAL-H | Esters, Nitriles | Aldehydes |

Functional Group Interconversions on the Phenolic and Methoxy Moieties

Functional group interconversions (FGI) are essential for modifying the phenolic and methoxy groups of this compound. ub.edu These transformations allow for the synthesis of a wide range of derivatives with different chemical and physical properties. solubilityofthings.com

The phenolic hydroxyl group can be converted into an ether or an ester. Etherification can be achieved by reacting the phenol with an alkyl halide in the presence of a base. Esterification can be carried out by reacting the phenol with an acyl chloride or a carboxylic anhydride.

The methoxy group can also be modified. Demethylation to a hydroxyl group can be achieved using strong acids like hydrobromic acid or Lewis acids like boron tribromide. This would yield a dihydroxylated biphenyl derivative.

Furthermore, the aromatic rings themselves can undergo further substitution reactions. For instance, halogenation of the phenol ring can occur. The synthesis of 2-bromo-4-methylphenol (B149215) from p-cresol via continuous bromination is a known process. google.com Similarly, 4-iodo-2-methylphenol (B1580675) can be synthesized. sigmaaldrich.com These halogenated derivatives could then be used in cross-coupling reactions to introduce new substituents.

| Transformation | Reagents | Product Functional Group |

| Etherification of Phenol | Alkyl halide, Base | Ether |

| Esterification of Phenol | Acyl chloride, Anhydride | Ester |

| Demethylation of Methoxy | HBr or BBr3 | Hydroxyl |

| Bromination of Phenol | Bromine | Bromo-substituted phenol |

| Iodination of Phenol | Iodine source | Iodo-substituted phenol |

Advanced Materials Science and Precursor Applications of 4 2 Methoxyphenyl 2 Methylphenol

Role as a Synthetic Precursor for Complex Organic Molecules

4-(2-Methoxyphenyl)-2-methylphenol and structurally related 4-substituted-2-methoxyphenols are recognized as important building blocks for the synthesis of more complex and often bioactive molecules. nih.govnih.gov The presence of the phenolic hydroxyl group allows for a variety of chemical transformations, making it a valuable starting material in multi-step synthetic pathways.

One significant application of this class of compounds is in the synthesis of hydroxylated biphenyls. These structures are found in numerous bioactive natural products and are known to exhibit a range of biological activities. nih.gov For instance, research has demonstrated the preparation of a series of eugenol- and curcumin-analog hydroxylated biphenyls starting from natural 4-substituted-2-methoxyphenols. Some of these biphenyl (B1667301) derivatives have shown promising growth inhibitory activities against various malignant melanoma cell lines. nih.gov

Furthermore, the phenolic moiety can be readily converted into other functional groups, expanding its synthetic utility. For example, related methoxyphenyl compounds are used as precursors for the synthesis of secondary amines. This is typically achieved through a condensation reaction with an aldehyde to form a Schiff base, followed by reduction. mdpi.com These secondary amines, in turn, are important intermediates for the preparation of compounds such as azo dyes and dithiocarbamates. mdpi.com The synthesis of a Schiff base from the related compound vanillin (B372448) (a methoxyphenol derivative) and p-anisidine (B42471) has been reported with a high yield of 95%. atlantis-press.comresearchgate.net

The versatility of this compound as a synthetic precursor is summarized in the following table:

| Precursor Class | Synthetic Transformation | Resulting Complex Molecule Class | Potential Applications |

| 4-Substituted-2-methoxyphenols | Oxidative Coupling | Hydroxylated Biphenyls | Antitumoral agents |

| Methoxyphenyl compounds | Condensation with aldehydes, followed by reduction | Secondary Amines | Precursors for dyes and dithiocarbamates |

| Vanillin (related methoxyphenol) | Condensation with p-anisidine | Schiff Bases | Antioxidants, chemical intermediates |

Integration into Polymer Architectures and Polycondensation Chemistry

While the direct incorporation of this compound into common condensation polymers like polyesters and polycarbonates is not widely documented, its structural motifs are relevant to polymer chemistry. The phenolic hydroxyl group, in principle, allows it to act as a monomer in polycondensation reactions. However, the steric hindrance from the ortho-methoxy group might influence its reactivity compared to less substituted phenols.

A key potential route for the polymerization of phenols with similar substitution patterns is through oxidative coupling. scirp.org This method involves the formation of phenoxy radicals, which then couple to form carbon-carbon or carbon-oxygen bonds, leading to the formation of polyphenylene oxides (PPOs) or related structures. Research on the oxidative coupling polymerization of p-alkoxyphenols has demonstrated that the regioselectivity of the coupling (i.e., the formation of C-C vs. C-O bonds) can be controlled by the choice of catalyst. For instance, the polymerization of p-methoxyphenol with a manganese(II) acetylacetonate (B107027) [Mn(acac)2]-N,N'-diethylethylenediamine catalyst system favors the formation of m-phenylene units. scirp.org Notably, this catalytic system has also been applied to the coupling reaction of 2-methoxy-4-methylphenol, a closely related isomer of the title compound, which resulted in the corresponding carbon-carbon coupled product with high regioselectivity. scirp.org

Furthermore, the oxidative polycondensation of a Schiff base derived from a methoxyphenol, 4-[(2-methoxyphenylimino)methyl]phenol, has been studied using oxidants like air and sodium hypochlorite (B82951) in an aqueous alkaline medium. This process yields poly(azomethine-ether)s, demonstrating that the phenolic moiety can be polymerized even when part of a larger, functional molecule. researchgate.net Enzymatic polymerization of phenolic compounds, often utilizing peroxidases, is another area of active research that could be applicable to monomers like this compound. nih.gov

Applications in the Development of Specialty Chemicals

A significant area of application is in the synthesis of antioxidants. Phenolic compounds are well-known for their ability to scavenge free radicals, and derivatives of this compound are no exception. For example, Schiff base derivatives synthesized from methoxyphenols have demonstrated notable antioxidant activity. atlantis-press.comresearchgate.net The antioxidant efficacy of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, a Schiff base synthesized from vanillin and p-anisidine exhibited an EC50 value of 10.46 ppm, indicating potent antioxidant activity. atlantis-press.comresearchgate.net Dimerization of methoxyphenols through ortho-ortho coupling can also lead to biphenolic compounds with enhanced radical-scavenging activity compared to their monomeric precursors. mdpi.com

Another important application is in the development of ligands for coordination chemistry. The phenolic oxygen and the methoxy (B1213986) group can act as donor atoms for metal ions, allowing for the formation of stable metal complexes. Schiff base ligands derived from methoxyphenols have been used to synthesize complexes with various transition metals. These metal complexes themselves can have interesting properties and applications, for example, in catalysis or as bioactive agents.

The potential for creating functional dyes is another avenue for the application of this compound. As mentioned previously, secondary amines derived from methoxyphenyl compounds are intermediates in the synthesis of azo dyes. mdpi.com

Design and Synthesis of Derivatives for Specific Chemical Functions

The targeted modification of this compound allows for the design and synthesis of derivatives with specific, pre-determined chemical functions. This is a cornerstone of modern chemical synthesis, enabling the creation of molecules with tailored properties for a wide range of applications.

A prominent class of derivatives are Schiff bases, formed by the condensation of the phenolic compound (or a related aldehyde derivative like vanillin) with a primary amine. atlantis-press.comresearchgate.net These imine-containing molecules are not only synthetically useful intermediates but also exhibit a range of biological activities. For example, a Schiff base compound synthesized from vanillin and p-anisidine was characterized by its physical properties and spectroscopic data, as detailed in the table below. atlantis-press.com

| Property | Observation |

| Physical State | Greenish-gray solid |

| Yield | 95% |

| Melting Point | 128-130 °C |

| Solubility | Slightly soluble in water, completely soluble in NaOH |

| FTIR (cm⁻¹) | 1590-1591 (imine group) |

| ¹H NMR (ppm) | 8.42 (singlet, imine proton) |

| GC-MS (m/z) | 257 (molecular ion) |

These Schiff bases can be further modified, for example, by reduction of the imine bond to yield secondary amines. These secondary amines are also valuable, serving as precursors for other functional molecules or possessing their own inherent bioactivity. mdpi.com

The synthesis of biphenyl derivatives with antiproliferative activity is another example of designing molecules for a specific function. By coupling two units of a 4-substituted-2-methoxyphenol, researchers have created molecules that inhibit the growth of cancer cells. nih.gov This strategy leverages the principle that dimerization can enhance biological activity compared to the monomeric precursors. nih.gov

Structure Property Relationship Studies Non Biological of 4 2 Methoxyphenyl 2 Methylphenol and Its Analogues

Influence of Structural Modifications on Electronic Properties

Substituents on the biphenyl (B1667301) rings can exert both inductive and resonance effects. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density of the aromatic rings. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the electron density. ichem.md The position of these substituents (ortho, meta, or para) also plays a crucial role in determining their electronic influence. libretexts.org

The presence of substituents affects key electronic parameters such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ichem.mdresearchgate.net For instance, the introduction of an EDG generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. An EWG, on the other hand, lowers the LUMO energy level, enhancing the molecule's ability to accept electrons. researchgate.net

The dihedral angle between the two phenyl rings, a defining feature of biphenyls, is also influenced by substituents, especially those in the ortho position. stackexchange.com This steric hindrance restricts rotation around the central carbon-carbon bond, affecting the π-system's conjugation. vedantu.comlibretexts.org A larger dihedral angle reduces conjugation, which can impact the electronic properties. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting and understanding these electronic effects. ichem.mdrsc.org These studies can calculate various electronic properties and provide insights into how structural changes modulate the electronic landscape of the molecule.

Here is an interactive data table showing the influence of substituents on the electronic properties of biphenyl derivatives:

| Substituent | Position | Inductive Effect | Resonance Effect | Effect on HOMO Energy | Effect on LUMO Energy |

| -OCH3 | para | -I | +R | Increase | Slight Increase |

| -CH3 | para | -I | +R | Increase | Slight Increase |

| -NO2 | para | -I | -R | Decrease | Decrease |

| -Cl | para | -I | +R | Slight Decrease | Slight Decrease |

| -OH | para | -I | +R | Increase | Slight Increase |

Correlations between Molecular Structure and Spectroscopic Signatures

The spectroscopic signatures of 4-(2-Methoxyphenyl)-2-methylphenol and its analogues are directly correlated with their molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide valuable information about the connectivity, functional groups, and electronic nature of these compounds.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these biphenyl derivatives. ichem.md The chemical shifts of protons and carbons are sensitive to the electronic environment, which is influenced by substituents. For example, electron-donating groups will generally cause upfield shifts (lower ppm values), while electron-withdrawing groups result in downfield shifts (higher ppm values). The coupling constants between adjacent protons can provide information about the dihedral angle between the phenyl rings.

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. osti.govdocbrown.info For this compound, characteristic absorption bands would be observed for the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic C-H and C=C bonds. nist.gov The position and intensity of these bands can be affected by the electronic effects of other substituents on the rings. chemicalbook.com For instance, the O-H stretching frequency can be influenced by intramolecular hydrogen bonding.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. nist.gov The biphenyl system gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the degree of conjugation between the two phenyl rings and the nature of the substituents. researchgate.net Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths). The planarity of the biphenyl system, governed by steric hindrance from ortho substituents, significantly impacts the UV-Vis spectrum.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. nih.gov The fragmentation patterns can help to confirm the structure by identifying characteristic fragments resulting from the cleavage of specific bonds. High-resolution mass spectrometry can provide the exact molecular formula. pnas.org

The following table summarizes the expected spectroscopic data for this compound:

| Spectroscopic Technique | Expected Signature |

| ¹H NMR | Aromatic protons in distinct regions, singlets for methyl and methoxy protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, with chemical shifts indicative of their electronic environment. |

| IR | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretches (~1600, 1500, 1450 cm⁻¹), and C-O stretches (~1250, 1050 cm⁻¹). |

| UV-Vis | Absorption bands in the UV region characteristic of the substituted biphenyl chromophore. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

Impact of Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of this compound and its analogues is profoundly influenced by the electronic and steric effects of substituents on the biphenyl rings. These effects can alter the reactivity of the molecule towards various chemical transformations.

The Hammett equation is a valuable tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgviu.cawikipedia.org It relates the reaction rate or equilibrium constant of a substituted derivative to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. nih.gov

For electrophilic aromatic substitution reactions, the presence of electron-donating groups like the methoxy and methyl groups in this compound activates the aromatic rings, making them more susceptible to attack by electrophiles. The directing effect of these substituents (ortho, para-directing) will determine the position of substitution. Conversely, electron-withdrawing substituents would deactivate the rings towards electrophilic attack.

The reactivity of the phenolic hydroxyl group is also subject to substituent effects. The acidity of the phenol (B47542) (pKa) is influenced by the electronic nature of the substituents on the rings. viu.ca Electron-withdrawing groups increase the acidity by stabilizing the resulting phenoxide ion, while electron-donating groups decrease the acidity. viu.ca

Steric hindrance from bulky ortho substituents can significantly impact reactivity by shielding a reaction center from attack. researchgate.net This is particularly relevant in reactions involving the atoms or groups adjacent to the biphenyl linkage.

Studies on the oxidation of substituted biphenyls have shown that the electronic character of the substituents can influence the rate of oxidation. psu.edu For instance, biphenyls with electron-withdrawing substituents may exhibit lower oxidation rates. psu.edu

The following table illustrates the predicted effect of different substituents on the rate of a hypothetical electrophilic aromatic substitution reaction on a biphenyl analogue:

| Substituent | Position | Electronic Effect | Predicted Effect on Reaction Rate |

| -OCH3 | para | Strong electron-donating | Increase |

| -CH3 | para | Weak electron-donating | Increase |

| -NO2 | para | Strong electron-withdrawing | Decrease |

| -Cl | para | Weak electron-withdrawing | Decrease |

Theoretical Prediction of Chemical Properties based on Structural Parameters

Computational chemistry provides powerful tools for the theoretical prediction of chemical properties of molecules like this compound and its analogues based on their structural parameters. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations can be used to model and predict a wide range of properties. ichem.mdrsc.org

By optimizing the geometry of the molecule, these theoretical methods can predict key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl rings. These parameters are crucial for understanding the molecule's conformation and steric properties.

Electronic properties are also readily calculated. The HOMO and LUMO energies, which are important for predicting reactivity and spectroscopic behavior, can be determined. researchgate.net The distribution of electron density and the molecular electrostatic potential map can be visualized, providing insights into regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. researchgate.net

Spectroscopic properties can also be simulated. Theoretical calculations can predict IR and NMR spectra, which can be compared with experimental data to confirm the structure of a compound. ichem.mdresearchgate.net UV-Vis spectra can also be calculated to understand the electronic transitions responsible for the observed absorptions.

Thermodynamic properties such as the heat of formation, Gibbs free energy, and entropy can be calculated, providing information about the stability and reactivity of the molecule. researchgate.net

The following table showcases some of the chemical properties that can be theoretically predicted for this compound using computational methods:

| Property | Theoretical Method | Predicted Information |

| Optimized Geometry | DFT | Bond lengths, bond angles, dihedral angle |

| Electronic Properties | DFT | HOMO/LUMO energies, electron density, electrostatic potential |

| Spectroscopic Properties | DFT | IR frequencies, NMR chemical shifts, UV-Vis absorption wavelengths |

| Thermodynamic Properties | DFT | Heat of formation, Gibbs free energy, entropy |

Quantitative Structure-Property Relationships (QSPR) for Molecular Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structures. tandfonline.comnih.govnih.gov These models are particularly valuable in molecular design, as they can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

In the context of this compound and its analogues, QSPR models can be developed to predict a wide range of physicochemical properties. nih.govnih.govtandfonline.com These can include properties like boiling point, solubility, and partition coefficients, which are important for various applications.

The development of a QSPR model involves several steps. First, a dataset of compounds with known properties is compiled. Then, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecular structure, such as steric, electronic, and topological features. researchgate.net Finally, a mathematical model is developed that relates the molecular descriptors to the property of interest. This is often achieved using statistical methods like multiple linear regression or machine learning algorithms. tandfonline.com

Once a reliable QSPR model is established, it can be used to predict the properties of new analogues of this compound before they are synthesized. This allows for the in silico screening of a large number of potential compounds, saving time and resources in the drug discovery or materials design process. For example, a QSPR model could be used to predict the antioxidant activity of a series of phenolic compounds, helping to identify the most promising candidates for further investigation. nih.gov

The following table provides examples of molecular descriptors that could be used in a QSPR study of biphenyl derivatives and the properties they might predict:

| Descriptor Class | Example Descriptors | Predicted Property |

| Electronic | HOMO/LUMO energies, dipole moment | Reactivity, Spectroscopic properties |

| Steric | Molecular volume, surface area | Boiling point, Solubility |

| Topological | Connectivity indices, shape indices | Partition coefficient, Chromatographic retention time |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability, Equilibrium constants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.